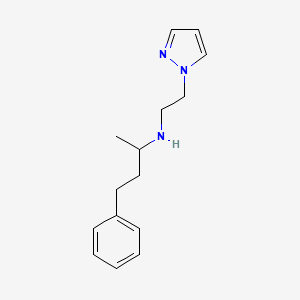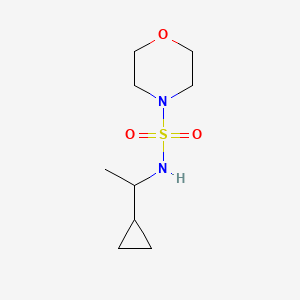![molecular formula C10H15ClIN3 B7572085 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine hydroiodide, commonly known as Methyllycaconitine (MLA), is a naturally occurring alkaloid found in plants of the Delphinium and Aconitum genera. MLA is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype, which is widely expressed in the central nervous system (CNS) and plays a critical role in cognitive function, learning, and memory.
作用机制
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide binds specifically and selectively to the α7 nAChR subtype, blocking the binding of acetylcholine and other agonists. This results in the inhibition of ion channel opening, which leads to a decrease in calcium influx and neurotransmitter release. The blockade of α7 nAChRs by 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been shown to have both acute and chronic effects on neuronal activity and synaptic plasticity, which are believed to underlie its effects on learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of synaptic plasticity. Additionally, 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been shown to have anti-inflammatory and neuroprotective effects, which may be of therapeutic benefit in the treatment of CNS disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in lab experiments is its high selectivity for the α7 nAChR subtype, which allows for the specific investigation of this receptor subtype. Additionally, 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has a well-characterized mechanism of action, which makes it a valuable tool for studying the function of α7 nAChRs in the CNS. However, one limitation of using 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is its potency, which can make it difficult to achieve specific and reversible blockade of α7 nAChRs.
未来方向
There are several future directions for research on 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide, including the investigation of its effects on other receptor subtypes and its potential therapeutic applications in the treatment of CNS disorders. Additionally, future research could focus on the development of more potent and selective α7 nAChR antagonists, as well as the identification of novel compounds that can modulate the function of α7 nAChRs in a more specific and reversible manner. Finally, the use of 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in combination with other compounds or therapies could be explored as a potential strategy for enhancing its therapeutic efficacy.
合成方法
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide can be synthesized from the natural source, Delphinium staphisagria, or through chemical synthesis. The chemical synthesis of 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide involves the reaction of 2,3-dimethylguanidine with 2-chlorobenzyl chloride in the presence of a base, followed by hydroiodide salt formation.
科学研究应用
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been widely used in scientific research to study the function of α7 nAChRs in the CNS. It has been shown to be a valuable tool for investigating the role of α7 nAChRs in learning and memory, as well as in the pathophysiology of various CNS disorders, including Alzheimer's disease, schizophrenia, and epilepsy.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.HI/c1-12-10(13-2)14-7-8-5-3-4-6-9(8)11;/h3-6H,7H2,1-2H3,(H2,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXOHENTPZBQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=CC=CC=C1Cl.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)
![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)


![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)


